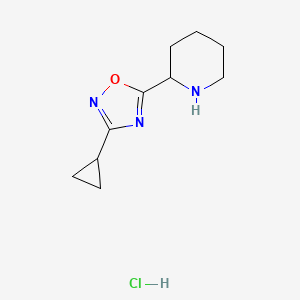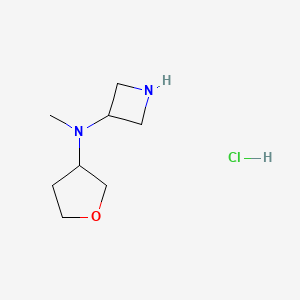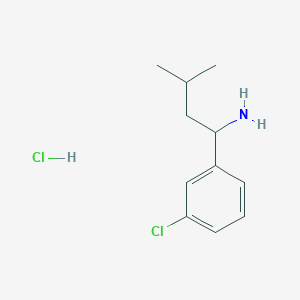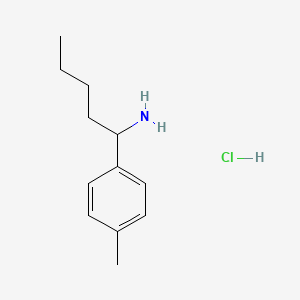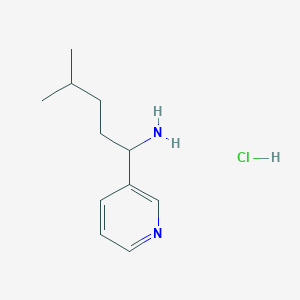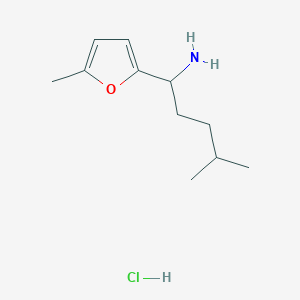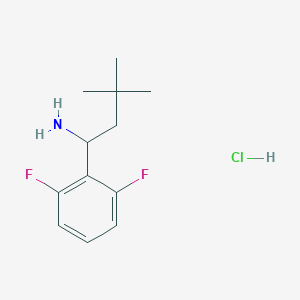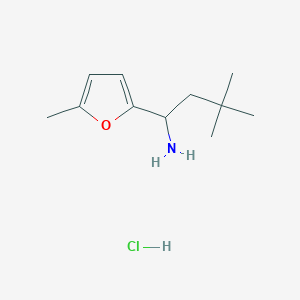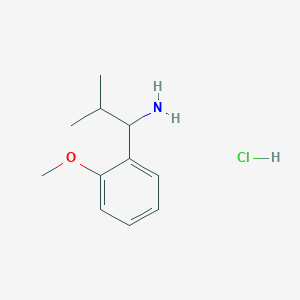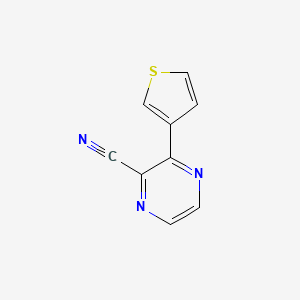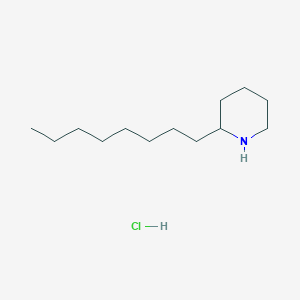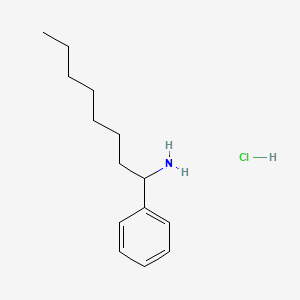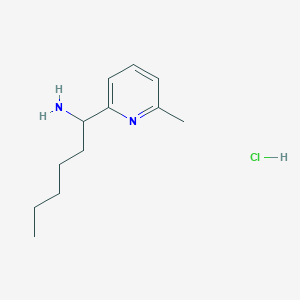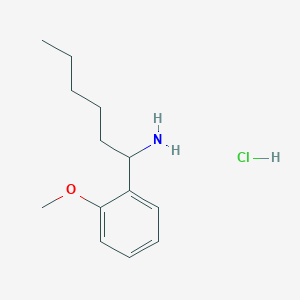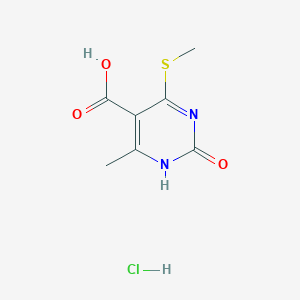
6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride
Overview
Description
6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H9ClN2O3S and its molecular weight is 236.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Chemical Reactions
Substituent Directed Regioselective Synthesis : This compound has been used in innovative synthesis methods. For instance, Pratap et al. (2007) demonstrated a nucleophile-induced ring transformation technique to create aryl-tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids, starting from similar compounds (Pratap et al., 2007).
Lipase-Catalyzed Kinetic Resolution : Andzans et al. (2013) prepared more lipophilic derivatives of this compound, using it for the enantioselective, lipase-catalyzed kinetic resolution. This process achieved high enantiomeric excess in the target products (Andzans et al., 2013).
Antimicrobial Applications : A study by Shastri and Post (2019) involved synthesizing derivatives of this compound and screening them for antimicrobial activity. They reported significant antibacterial and promising antifungal activities (Shastri & Post, 2019).
Structural Characterization and Crystallography
Structural Insights as Potential Enzyme Inhibitors : Al-Wahaibi et al. (2021) conducted a structural characterization of similar dihydropyrimidine derivatives. They performed an X-ray diffraction analysis and molecular docking simulations to assess their inhibitory potential against the human dihydrofolate reductase enzyme (Al-Wahaibi et al., 2021).
Crystallographic Analysis : In another study by El-Emam et al. (2012), the crystal structure of a closely related compound was determined, revealing hydrogen-bonded molecular arrangements (El-Emam et al., 2012).
Biological Activities and Therapeutic Potential
Antifilarial Agents : Singh et al. (2008) synthesized a series of derivatives and evaluated them for antifilarial activity. One of their compounds showed promising results against the human lymphatic filarial parasite Brugia malayi (Singh et al., 2008).
Antihypertensive Activity : Rana, Kaur, and Kumar (2004) undertook the synthesis of related compounds and tested them for antihypertensive activity, providing new insights into the structure-activity relationship of these molecules (Rana, Kaur, & Kumar, 2004).
properties
IUPAC Name |
6-methyl-4-methylsulfanyl-2-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S.ClH/c1-3-4(6(10)11)5(13-2)9-7(12)8-3;/h1-2H3,(H,10,11)(H,8,9,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJLDFNNGJYMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)SC)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride | |
CAS RN |
1384429-72-4 | |
| Record name | 5-Pyrimidinecarboxylic acid, 1,2-dihydro-4-methyl-6-(methylthio)-2-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



